

Biological significance of N-methylated histidine residues

Author: BenchChem Technical Support Team. **Date:** December 2025

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An In-depth Technical Guide on the Biological Significance of N-methylated Histidine Residues

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

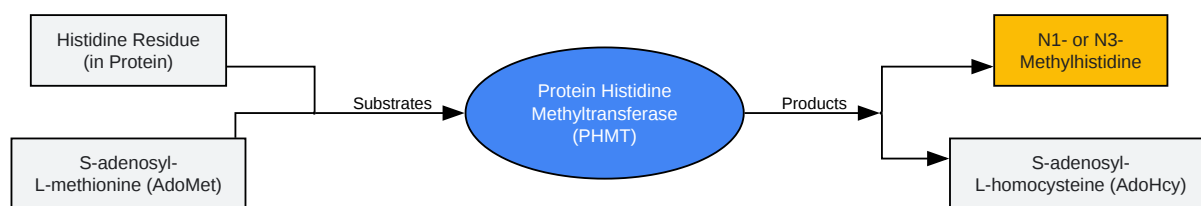
Post-translational modifications (PTMs) are critical regulatory mechanisms that vastly expand the functional capacity of the proteome. While phosphorylation, ubiquitination, and methylation of lysine and arginine are well-studied, the methylation of histidine residues has remained a comparatively enigmatic PTM. This guide delves into the core biological significance of N-methylated histidine, a subtle but impactful modification. It provides a comprehensive overview of the key enzymes, their substrates, and the physiological consequences of this modification, from maintaining cytoskeletal integrity to its emerging roles in oncology and utility as a clinical biomarker. This document synthesizes current knowledge, presents quantitative data for comparative analysis, details key experimental protocols, and provides visual diagrams of crucial pathways and workflows to empower researchers and drug development professionals in this burgeoning field.

Biochemistry of Histidine Methylation

The imidazole ring of histidine contains two nitrogen atoms, N π (pros, or N1) and N τ (tele, or N3), both of which can be methylated.^{[1][2]} This modification is catalyzed by a class of enzymes known as protein histidine methyltransferases (PHMTs) that transfer a methyl group

from the universal methyl donor S-adenosyl-L-methionine (AdoMet), yielding a methylated histidine residue and S-adenosyl-L-homocysteine (AdoHcy).[3][4]

Biochemically, methylation alters the properties of the histidine side chain. It increases the pKa of the imidazole ring, thereby increasing the fraction that is protonated at physiological pH.[3] This can impact protein structure, protein-protein interactions, metal ion chelation, and enzyme catalysis.[5]



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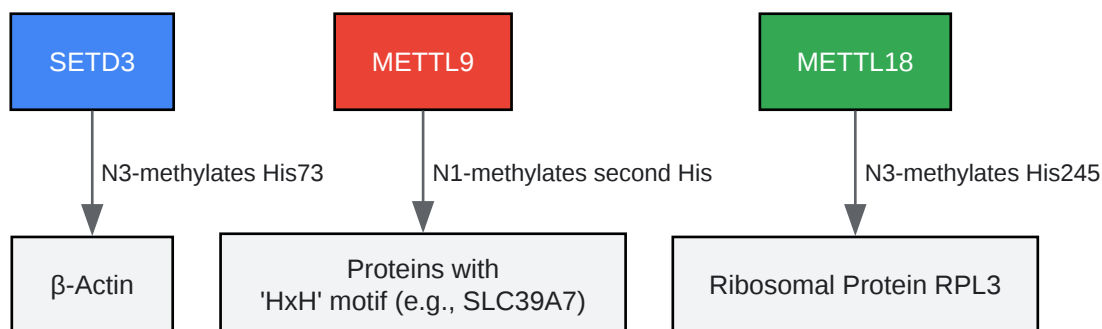
Biochemical reaction of protein histidine methylation.

Key Protein Histidine Methyltransferases (PHMTs) and Their Substrates

Recent research has identified three primary PHMTs in mammals, each displaying distinct specificity for the nitrogen atom on the imidazole ring and the target protein sequence.[1]

- SETD3 (SET Domain Containing 3): Identified as the first metazoan histidine methyltransferase, SETD3 specifically catalyzes the N3-methylation of Histidine 73 (His73) in β -actin.[6][7][8][9] This modification is highly conserved and is crucial for maintaining cytoskeleton integrity and regulating smooth muscle contractility.[7]
- METTL9 (Methyltransferase-like 9): METTL9 is a broad-specificity N1-histidine methyltransferase that targets proteins containing a "His-x-His" (HxH) motif, where 'x' is a small amino acid residue.[1][10] It specifically methylates the second histidine of the motif.[1] Key substrates include zinc transporters like SLC39A7, with implications for tumor growth.[11]

- METTL18 (Methyltransferase-like 18): This enzyme is responsible for the N3-methylation of Histidine 245 on the ribosomal protein RPL3.[1] This modification is important for the proper assembly of the 60S ribosome subunit and maintaining the fidelity of translation.[12]



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Key mammalian PHMTs and their specific substrates.

Table 1: Summary of Characterized Mammalian Protein Histidine Methyltransferases

Methyltransferase	Target Nitrogen	Substrate(s)	Specific Residue(s)	Key Biological Function(s)
SETD3	N3 (N _T)	β-Actin	His73	Cytoskeleton integrity, smooth muscle contraction[6][7]
METTL9	N1 (N _π)	Proteins with "HxH" motif (e.g., SLC39A7, S100A9)	Second His in HxH motif	Zinc homeostasis, tumor growth[1][11]
METTL18	N3 (N _T)	Ribosomal Protein L3 (RPL3)	His245	Ribosome assembly, translational fidelity[1][12]

Physiological and Pathological Significance

Regulation of the Cytoskeleton and Muscle Function

The N3-methylation of actin at His73 by SETD3 is the most well-characterized histidine methylation event. This modification reduces the rate of nucleotide exchange on actin monomers and slightly accelerates the assembly of actin filaments.^[7] Mice lacking SETD3 show a complete loss of actin His73 methylation.^[7] This results in severe reproductive issues in female mice, specifically primary maternal dystocia (difficulty in childbirth) due to impaired uterine smooth muscle contraction, highlighting a critical role for this PTM in physiological processes.^[7]

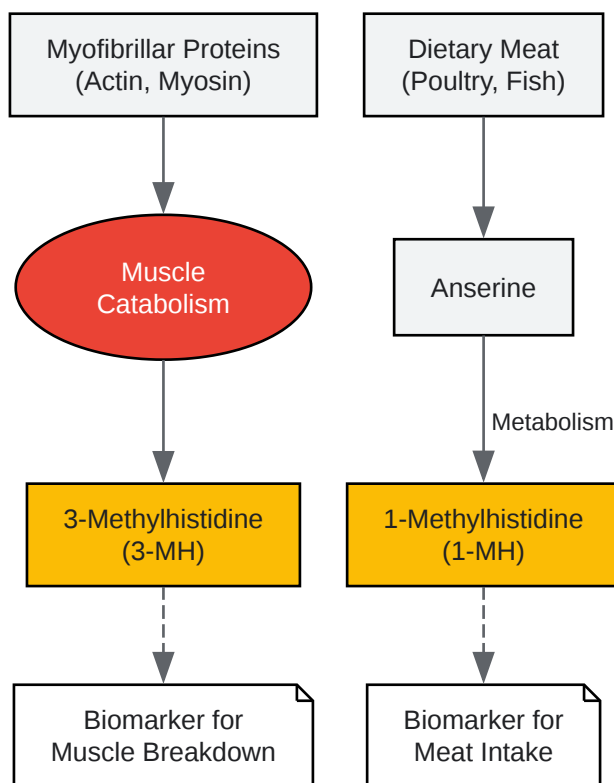
Role in Cancer

The role of histidine methylation in cancer is an emerging area of research. SETD3 has been implicated in carcinogenesis, although its exact role may be context-dependent.^{[6][8]} More directly, the METTL9 methyltransferase has been shown to be required for tumor growth.^[11] By methylating zinc transporters, METTL9 influences zinc homeostasis, which is critical for the function of numerous enzymes and transcription factors involved in cell proliferation. Deletion of Mettl9 in mouse models suppresses tumor growth and enhances anti-tumor immunity.^[11]

N-Methylated Histidine as Biomarkers

Free N-methylated histidine residues, liberated during protein degradation, are not reutilized for protein synthesis and are excreted, making them valuable biomarkers.^[2]

- **3-Methylhistidine (3-MH):** Formed from the post-translational methylation of histidine in actin and myosin, 3-MH is released during the breakdown of myofibrillar proteins.^{[2][13]} Its concentration in plasma and urine serves as a sensitive marker for muscle protein catabolism.^{[14][15]} Elevated levels can indicate muscle wasting, strenuous exercise, or certain metabolic disorders.^[13] However, dietary meat intake also contributes to 3-MH levels, which must be considered during interpretation.^[2]
- **1-Methylhistidine (1-MH):** Unlike 3-MH, 1-MH is not endogenously formed in humans.^[14] Its presence in the body is primarily the result of metabolizing the dipeptide anserine (β -alanyl-N π -methyl-L-histidine), which is abundant in poultry and fish.^{[16][17]} Therefore, 1-MH serves as a specific biomarker for recent meat consumption and can be used to distinguish dietary from endogenous sources of 3-MH.^{[2][13]}



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Origins and biomarker utility of 1-MH and 3-MH.

Table 2: Reference Concentrations of N-Methylated Histidines

Analyte	Matrix	Normal Concentration Range	Associated Conditions for Elevation
1-Methylhistidine (1-MH)	Plasma	~5.0 - 15.0 $\mu\text{mol/L}$ [2] [18]	High meat/fish intake
Urine	17.7 - 153.8 $\mu\text{mol/mmol}$ creatinine [19] [20] [21]	High meat/fish intake	
3-Methylhistidine (3-MH)	Plasma	~2.7 - 10.0 $\mu\text{mol/L}$ [2]	Muscle wasting, strenuous exercise, high meat intake [13]
Urine	Variable, reflects muscle mass and diet	Muscle catabolism, trauma, muscular dystrophy [2]	

N-Methylated Dipeptides: Carnosine and Anserine

Beyond their role as protein residues, N-methylated histidines are components of biologically active dipeptides. Anserine (β -alanyl-N π -methyl-L-histidine) is the N1-methylated form of carnosine (β -alanyl-L-histidine).[\[16\]](#) These dipeptides are found in high concentrations in skeletal muscle and brain tissue.[\[16\]](#)[\[22\]](#) They possess significant pH-buffering and antioxidant properties and play roles in metal ion chelation.[\[23\]](#) Supplementation with carnosine and anserine has been explored for ergogenic effects in high-intensity exercise and for potential therapeutic benefits against cognitive decline.[\[24\]](#)[\[25\]](#) Anserine is more resistant to degradation by the enzyme carnosinase in human serum compared to carnosine, potentially increasing its bioavailability.[\[23\]](#)[\[25\]](#)

Experimental Protocols

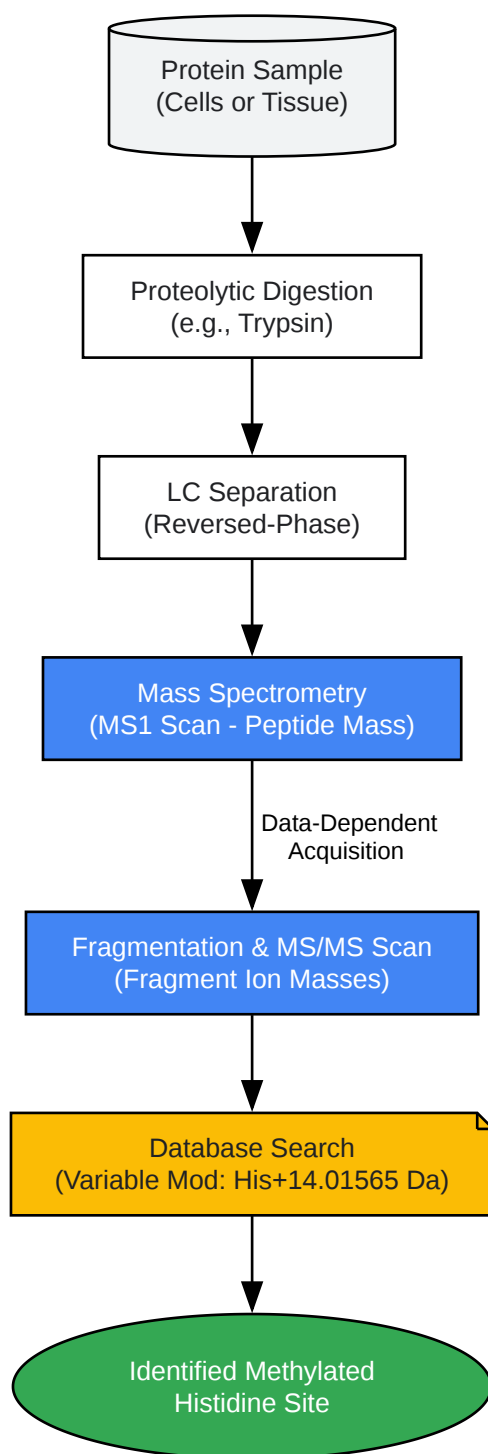
Identification of Histidine Methylation Sites by Mass Spectrometry

There are no established affinity agents to enrich for histidine-methylated peptides, making their large-scale identification challenging.[\[26\]](#) The primary method relies on high-resolution

mass spectrometry (MS) analysis of complex peptide mixtures derived from proteolytic digests.

Generalized Protocol:

- **Protein Extraction and Digestion:** Extract total protein from cells or tissues. Reduce and alkylate cysteine residues, followed by digestion with a protease (e.g., Trypsin).
- **Peptide Fractionation (Optional but Recommended):** To reduce sample complexity, peptides can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase liquid chromatography (RPLC).
- **LC-MS/MS Analysis:** Analyze peptide fractions using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-flow RPLC system. The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode.
- **Database Searching:** Search the resulting MS/MS spectra against a protein sequence database. The search parameters must include methylation of histidine (+14.01565 Da) as a variable modification. Specialized search algorithms may be required to handle the neutral loss of the methyl group from the imidazole ring.
- **Validation:** Manually inspect MS/MS spectra of putative methylated peptides to confirm the assignment, looking for key fragment ions that support the modification site.



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General workflow for MS-based identification of methylation.

In Vitro Methyltransferase Assay

This assay measures the ability of a recombinant methyltransferase to transfer a methyl group from AdoMet to a specific substrate.

Generalized Protocol (Radiometric):

- **Reaction Mixture Preparation:** In a microcentrifuge tube, prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl).[\[1\]](#)
- **Add Components:**
 - Add the purified, recombinant PHMT (e.g., METTL9) to a final concentration of 1-2 μ M.[\[1\]](#)
 - Add the substrate (e.g., a synthetic peptide containing the target histidine) to a final concentration of \sim 100 μ M.[\[1\]](#)
 - Initiate the reaction by adding radiolabeled [3 H]-AdoMet.
- **Incubation:** Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).[\[1\]](#)
- **Termination:** Stop the reaction by adding an acid (e.g., trifluoroacetic acid) or by spotting the mixture onto P81 phosphocellulose paper.[\[1\]](#)
- **Detection:**
 - If using P81 paper, wash extensively to remove unincorporated [3 H]-AdoMet. Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.
 - Alternatively, the reaction can be analyzed by LC-MS to detect the mass shift corresponding to methylation of the substrate peptide.[\[1\]](#)

Future Directions and Drug Development Implications

The study of N-methylated histidine residues is rapidly advancing. The discovery of specific writers (SETD3, METTL9, METTL18) opens the door to developing potent and selective inhibitors. Such inhibitors could serve as valuable chemical probes to further elucidate the

biological roles of histidine methylation and may hold therapeutic potential, particularly in oncology, given the role of METTL9 in tumor growth.[11]

Furthermore, the development of robust analytical methods to quantify 1-MH and 3-MH is crucial for clinical applications, enabling better monitoring of muscle health, nutritional status, and dietary adherence in clinical trials.[13][18] Unanswered questions remain, including the identification of demethylases ("erasers") for this modification and a full characterization of the histidine "methylome" across different tissues and disease states. Addressing these questions will be paramount for fully understanding the significance of this PTM and harnessing its potential for therapeutic intervention.

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- To cite this document: BenchChem. [Biological significance of N-methylated histidine residues]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b558305#biological-significance-of-n-methylated-histidine-residues>]

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